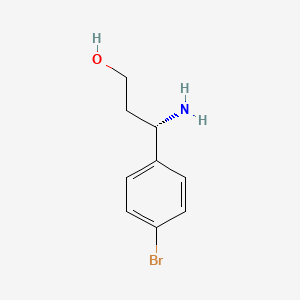

(s)-3-Amino-3-(4-bromophenyl)propan-1-ol

Descripción general

Descripción

(S)-3-Amino-3-(4-bromophenyl)propan-1-ol is an organic compound with the molecular formula C9H12BrNO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-(4-bromophenyl)propan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 4-bromobenzaldehyde.

Reduction: The aldehyde group of 4-bromobenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Amination: The resulting 4-bromobenzyl alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity while minimizing costs and environmental impact.

Types of Reactions:

Oxidation: The alcohol group in this compound can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The amino group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

Reduction: Hydrogen gas (H2) with a catalyst, sodium borohydride (NaBH4)

Substitution: Nucleophiles such as sodium azide (NaN3), potassium cyanide (KCN)

Major Products:

Oxidation: 3-Amino-3-(4-bromophenyl)propanal, 3-Amino-3-(4-bromophenyl)propanoic acid

Reduction: 3-Amino-3-(4-bromophenyl)propanamine

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₉H₁₃BrClNO

- Molecular Weight : Approximately 266.56 g/mol

- CAS Number : 787615-13-8

- Appearance : White to yellow solid

The compound features a brominated phenyl group attached to a propanol backbone, which contributes to its unique reactivity and potential biological applications.

Organic Synthesis

(S)-3-Amino-3-(4-bromophenyl)propan-1-ol is utilized as a building block in organic synthesis. It serves as a precursor for the development of various pharmaceutical compounds and agrochemicals due to its functional groups that allow further chemical modifications. Its derivatives have been reported to exhibit fungicidal properties, enhancing its value in agricultural applications.

Biochemical Studies

The compound is investigated for its role in biochemical pathways, acting as a probe in biological studies. Its structure suggests potential interactions with neurotransmitter receptors, making it a candidate for neurological applications .

Pharmaceutical Development

Research indicates that this compound may influence neurotransmitter levels, suggesting implications for treating neurological disorders. Additionally, it has shown promising antimicrobial activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus .

Neurotransmitter Systems

Studies have highlighted the compound's ability to modulate neurotransmitter levels, which could lead to therapeutic effects in conditions such as depression or anxiety disorders .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against resistant bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values of related compounds:

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| 5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiol | 16 | Mycobacterium tuberculosis |

| Pyrrole benzamide derivatives | 3.12 - 12.5 | Staphylococcus aureus, E. coli |

Note: TBD indicates that specific MIC values for the compound are still under investigation.

Cytotoxic Effects

Preliminary studies have indicated potential cytotoxic effects on cancer cell lines, suggesting that the compound may induce cell death through mechanisms linked to its structural features . Further research is necessary to elucidate these mechanisms.

Case Studies and Research Findings

Several notable studies have explored the biological activity of this compound:

- Neurotransmitter Interaction Studies :

- Antimicrobial Efficacy :

- Cytotoxicity Evaluation :

Mecanismo De Acción

The mechanism of action of (S)-3-Amino-3-(4-bromophenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparación Con Compuestos Similares

3-Amino-3-(4-chlorophenyl)propan-1-ol: Similar structure but with a chlorine atom instead of bromine.

3-Amino-3-(4-fluorophenyl)propan-1-ol: Similar structure but with a fluorine atom instead of bromine.

3-Amino-3-(4-methylphenyl)propan-1-ol: Similar structure but with a methyl group instead of bromine.

Uniqueness: (S)-3-Amino-3-(4-bromophenyl)propan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The chiral nature of the compound also adds to its uniqueness, as it can exist in different enantiomeric forms with distinct properties.

Actividad Biológica

(S)-3-Amino-3-(4-bromophenyl)propan-1-ol, a compound with significant pharmacological potential, has been studied for its biological activity, particularly in relation to its effects on various cellular pathways and its therapeutic applications. This article synthesizes findings from diverse research sources, highlighting its synthesis, biological mechanisms, and potential therapeutic roles.

This compound is an amino alcohol derived from the corresponding β-amino acid. The synthesis typically involves the reduction of β-amino acids or related precursors using reducing agents like LiAlH₄ in an inert atmosphere, yielding the desired compound in moderate to high yields .

The biological activity of this compound can be attributed to its interaction with several key signaling pathways:

- Inhibition of Protein Kinase B (PKB) : Research indicates that compounds similar to this compound may modulate the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival. Inhibition of PKB has been linked to anti-cancer effects by promoting apoptosis in cancer cells .

- Effects on Apoptotic Pathways : The compound's ability to influence apoptotic factors suggests it may protect against malignancies by enhancing pro-apoptotic signaling while inhibiting anti-apoptotic pathways .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

These findings indicate that this compound exhibits promising anticancer properties across various cancer cell lines.

Neuroprotective Effects

In addition to its anticancer activity, preliminary studies suggest that the compound may have neuroprotective effects. It appears to mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies and Clinical Implications

A notable case study involved the application of this compound in a xenograft model where it demonstrated significant tumor reduction compared to control groups. The study highlighted its potential as a lead compound for developing new cancer therapies, particularly targeting solid tumors resistant to conventional treatments .

Propiedades

IUPAC Name |

(3S)-3-amino-3-(4-bromophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXQMFXVRNFZOH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CCO)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654198 | |

| Record name | (3S)-3-Amino-3-(4-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1143534-62-6 | |

| Record name | (3S)-3-Amino-3-(4-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.